neodymium(3+);oxalate;decahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

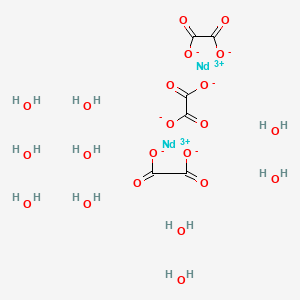

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

neodymium(3+);oxalate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Nd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXJKRVMAFGWSG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Nd2O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721647 | |

| Record name | Neodymium ethanedioate--water (2/3/10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14551-74-7 | |

| Record name | Neodymium ethanedioate--water (2/3/10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Neodymium Oxalate Decahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of neodymium oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O) crystals, a critical precursor material in various high-technology applications, including the production of high-strength permanent magnets and specialty glass and ceramics.[1] This document details established experimental protocols, presents key quantitative data in a comparative format, and illustrates the synthesis workflow for enhanced comprehension.

Core Synthesis Principles

The synthesis of neodymium oxalate decahydrate predominantly relies on the principle of precipitation, leveraging its low solubility in aqueous solutions. The general reaction involves the combination of a soluble neodymium salt, typically neodymium(III) nitrate (Nd(NO₃)₃) or neodymium(III) chloride (NdCl₃), with oxalic acid (H₂C₂O₄) or a soluble oxalate salt. The resulting neodymium oxalate decahydrate precipitates out of the solution as a pinkish-lavender solid.[2]

Experimental Protocols

Several methods have been established for the synthesis of neodymium oxalate decahydrate crystals, each with specific advantages concerning crystal size, purity, and morphology. Below are detailed protocols for the most common synthesis techniques.

Direct Precipitation Method

This is the most straightforward method for synthesizing neodymium oxalate decahydrate.

Materials:

-

Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) or Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of neodymium(III) nitrate by dissolving a specific amount in deionized water.

-

Prepare a solution of oxalic acid by dissolving a stoichiometric amount or a slight excess in deionized water.

-

-

Precipitation:

-

Place the neodymium nitrate solution in a beaker on a magnetic stirrer.

-

Slowly add the oxalic acid solution to the neodymium nitrate solution while stirring continuously. A pink precipitate of neodymium oxalate decahydrate will form immediately.[3]

-

Continue stirring for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 40°C) to ensure complete precipitation.[3][4]

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by filtration.

-

Wash the collected crystals several times with deionized water to remove any unreacted reagents and byproducts.

-

-

Drying:

-

Dry the washed crystals in an oven at a low temperature (e.g., 50-60°C) to remove excess water without inducing thermal decomposition.

-

Gel Diffusion Method

This technique is employed to grow larger, well-defined single crystals by controlling the diffusion rate of the reactants.

Materials:

-

Sodium metasilicate solution (as the gel-forming agent)

-

Oxalic acid

-

Neodymium(III) nitrate solution

-

Test tubes or U-tubes

Procedure:

-

Gel Preparation:

-

Prepare a silica gel by mixing a sodium metasilicate solution with an acidic solution (e.g., nitric acid) to a specific pH.

-

Pour the gel solution into test tubes and allow it to set.

-

-

Reactant Diffusion:

-

Once the gel has set, carefully pour the neodymium(III) nitrate solution on top of the gel.

-

The neodymium ions will slowly diffuse into the gel matrix.

-

-

Crystal Growth:

-

As the neodymium ions diffuse, they react with the oxalate ions within the gel, leading to the slow growth of neodymium oxalate decahydrate crystals within the gel matrix over several days.

-

-

Isolation:

-

Carefully extract the grown crystals from the gel.

-

Wash the crystals with deionized water and dry them as described in the direct precipitation method.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters from various reported synthesis experiments.

| Table 1: Reactant Concentrations and Ratios | ||

| Neodymium Salt | Oxalic Acid | Reference |

| Neodymium Chloride Solution | Stoichiometric to 200 wt% excess | [3] |

| Neodymium Nitrate Solution | 10% Oxalic Acid Solution | [4] |

| Table 2: Reaction Conditions | ||

| Temperature | Time | pH |

| Room Temperature (20°C) | 30 minutes | Acidic (<4) |

| 40°C | 5 minutes | Not specified |

| Table 3: Thermal Decomposition Data | ||

| Dehydration to Anhydrous Nd₂(C₂O₄)₃ | Decomposition to Nd₂O₂(CO₃) | Decomposition to Nd₂O₃ |

| Room Temperature - 397°C | 397 - 584°C | 584 - 770°C |

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of neodymium oxalate decahydrate via the direct precipitation method.

Caption: Workflow for the direct precipitation synthesis of neodymium oxalate decahydrate crystals.

Characterization of Neodymium Oxalate Decahydrate

The synthesized crystals are typically characterized using various analytical techniques to confirm their identity, purity, and structure.

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration and study the thermal decomposition profile.[5][6]

-

Infrared Spectroscopy (IR): To identify the characteristic vibrational modes of the oxalate group and water molecules.

-

Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.

Conclusion

The synthesis of neodymium oxalate decahydrate is a well-established process with multiple effective protocols. The choice of method depends on the desired crystal characteristics, such as size and morphology. The direct precipitation method is suitable for producing fine powders, while the gel diffusion method is preferred for growing larger single crystals. The quantitative data and workflows presented in this guide provide a solid foundation for researchers and professionals to reproduce and optimize the synthesis of this important material for various advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of rare earth magnet recovery processes using oxalic acid in precipitation stripping: Insights from experimental investigation and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Neodymium(III) Oxalate Decahydrate

This technical guide provides a comprehensive overview of neodymium(III) oxalate decahydrate, a key inorganic compound with significant applications in materials science and as a precursor for advanced materials. This document details its chemical and physical properties, synthesis protocols, characterization techniques, and potential applications relevant to research and development sectors.

Core Properties

Neodymium(III) oxalate decahydrate is a hydrated salt of neodymium and oxalic acid. It is a pink crystalline solid that is notably insoluble in water.[1][2] Its primary significance lies in its role as a precursor for the synthesis of high-purity neodymium(III) oxide, a material with extensive applications in magnets, lasers, and catalysis.[1][3][4]

Physicochemical Data

The fundamental properties of neodymium(III) oxalate decahydrate are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Nd₂(C₂O₄)₃·10H₂O | [1][3] |

| IUPAC Name | Neodymium(III) oxalate decahydrate | [3] |

| Molecular Weight | 732.69 g/mol | [2][3][5] |

| Appearance | Pink or rose-colored crystals | [1][2][3] |

| Solubility in Water | 0.000074 g/100mL at 25°C | [2][5] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

Synthesis Protocols

The synthesis of neodymium(III) oxalate decahydrate can be achieved through several methods, primarily involving the precipitation of neodymium ions from a solution using oxalic acid.

Protocol: Precipitation from Neodymium Salt Solution

This method is widely used for producing rare earth oxalates from their corresponding nitrate or chloride salts.

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a neodymium(III) salt, such as neodymium(III) nitrate (Nd(NO₃)₃).

-

Prepare a separate aqueous solution of oxalic acid (H₂C₂O₄).

-

-

Precipitation:

-

Slowly add the oxalic acid solution to the neodymium(III) nitrate solution with constant stirring.

-

A pink precipitate of neodymium(III) oxalate decahydrate will form immediately due to its low solubility. The reaction is as follows: 2 Nd(NO₃)₃(aq) + 3 H₂C₂O₄(aq) + 10 H₂O(l) → Nd₂(C₂O₄)₃·10H₂O(s) + 6 HNO₃(aq)

-

-

Isolation and Purification:

-

Allow the precipitate to settle completely.

-

Separate the solid product by filtration.

-

Wash the collected precipitate several times with deionized water to remove any unreacted reagents and nitric acid.

-

Dry the final product at a low temperature (e.g., in a desiccator or a low-temperature oven) to avoid premature dehydration.

-

A variation of this method involves performing the reaction in a silica gel matrix, which allows for the controlled diffusion of reactants and the growth of well-defined single crystals.[6][7][8]

Protocol: Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the precipitation synthesis of neodymium(III) oxalate decahydrate.

Caption: General workflow for the synthesis of Neodymium(III) Oxalate Decahydrate.

Characterization and Analysis

The structural and thermal properties of neodymium(III) oxalate decahydrate are critical for its application as a precursor.

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for understanding the thermal behavior of the compound. The decomposition of neodymium(III) oxalate decahydrate in an inert or air atmosphere occurs in distinct stages.[9]

Decomposition Stages:

-

Dehydration: The compound loses its ten water molecules in one or more steps, typically between room temperature and approximately 397°C, to form anhydrous neodymium(III) oxalate (Nd₂(C₂O₄)₃).[9] This process is endothermic.

-

Anhydrous Oxalate Decomposition: The anhydrous salt decomposes to form an intermediate oxycarbonate species, Nd₂O₂CO₃. This stage occurs between approximately 397°C and 584°C.[9]

-

Oxycarbonate Decomposition: The intermediate Nd₂O₂CO₃ further decomposes to yield the final product, neodymium(III) oxide (Nd₂O₃), at temperatures ranging from 584°C to 770°C.[9]

The precise temperatures can vary depending on factors such as heating rate and atmosphere.[9]

Thermal Decomposition Pathway

The sequential decomposition can be visualized as a clear pathway.

Caption: Thermal decomposition pathway of Neodymium(III) Oxalate Decahydrate.

Other Characterization Techniques

-

X-Ray Diffraction (XRD): Used to confirm the crystalline structure and phase purity of the synthesized compound. Studies have shown that neodymium(III) oxalate decahydrate crystallizes in the monoclinic system with the space group P2₁/c.[6]

-

Infrared (IR) Spectroscopy: Confirms the presence of oxalate groups and water of hydration in the crystal lattice.[8]

-

Energy-Dispersive X-ray Analysis (EDAX): Verifies the elemental composition and the presence of neodymium in the samples.[10]

Applications in Research and Drug Development

While direct applications in drug development are not established, neodymium compounds and their derivatives are subjects of research in related fields.

-

Precursor for Neodymium Oxide (Nd₂O₃): This is the primary application. The controlled thermal decomposition of neodymium(III) oxalate decahydrate is a reliable method for producing high-purity, nanostructured Nd₂O₃.[11] Nd₂O₃ is used in high-strength magnets, laser technology, and as a catalyst.[3]

-

Materials Science: The compound is used in the development of optical materials and pigments for colored glass.[3]

-

Relevance to Drug Development: The connection to drug development is primarily through its oxide derivative, Nd₂O₃.

-

Toxicology Studies: As with any material, understanding the toxicity of neodymium compounds is crucial for safe handling and for evaluating the biocompatibility of any potential medical device or formulation containing them. Studies on Nd₂O₃ have investigated its cytotoxicity, neurotoxicity, and effects on inflammatory responses.[12]

-

Catalysis: Neodymium-doped nanocrystals have been explored as sonocatalysts for the degradation of sulfa drugs, indicating a potential role for neodymium-based materials in environmental remediation of pharmaceutical waste.

-

Health and Safety

Neodymium(III) oxalate decahydrate should be handled with appropriate safety precautions.

-

Toxicity: Oxalates are toxic if ingested. Neodymium is a heavy metal and its compounds are considered toxic upon ingestion.[4] The low solubility of neodymium oxalate mitigates some of this risk.[4]

-

Handling: Wear suitable personal protective equipment (PPE), including gloves and eye protection, when handling the compound. Avoid inhalation of dust and direct contact with skin.[5]

-

Storage: Store in a well-sealed container in a cool, dry place.[4]

References

- 1. Neodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 2. NEODYMIUM OXALATE | 14551-74-7 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. Neodymium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 5. chembk.com [chembk.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive Review on the Toxicology of Neodymium Oxide and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Crystal Architecture of Neodymium Oxalate Decahydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of neodymium oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O), a compound of significant interest in materials science and coordination chemistry. This document, intended for researchers, scientists, and professionals in drug development, details the crystallographic parameters, experimental protocols for its synthesis and characterization, and the intricate bonding and structural features of this lanthanide complex.

Crystallographic Structure and Parameters

Neodymium oxalate decahydrate crystallizes in the monoclinic crystal system with the space group P2₁/c .[1] This structure is isostructural with other light lanthanide oxalate decahydrates, such as those of lanthanum, cerium, and praseodymium. The fundamental structural motif consists of a two-dimensional coordination polymer.

The neodymium ion (Nd³⁺) is coordinated by nine oxygen atoms. Six of these oxygen atoms originate from three bidentate oxalate groups, and the remaining three are from water molecules.[1] This coordination environment results in a distorted tricapped trigonal prism geometry around the neodymium center. The structure can be described as [Nd₂(C₂O₄)₃(H₂O)₆]·4H₂O, indicating that six water molecules are directly coordinated to the neodymium ions, while the other four are lattice water molecules.[1]

The crystallographic data for neodymium oxalate decahydrate is summarized in the table below. Due to the limited availability of a complete single-crystal X-ray diffraction study with atomic coordinates and bond lengths specifically for the neodymium compound in the public domain, the data for the isostructural and closely related lanthanum oxalate decahydrate is also provided for comparative purposes. The unit cell parameters for neodymium oxalate decahydrate have been reported as follows:

| Parameter | Neodymium Oxalate Decahydrate | Lanthanum Oxalate Decahydrate (for comparison) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.228 | 11.382(6) |

| b (Å) | 9.630 | 9.624(5) |

| c (Å) | 10.298 | 10.502(8) |

| β (°) | 114.28 | 114.52(4) |

| Volume (ų) | 1015.7 | 1048.9 |

| Z | 2 | 2 |

Note: The data for Lanthanum Oxalate Decahydrate is provided as a close structural analogue.

Experimental Protocols

The synthesis and characterization of neodymium oxalate decahydrate are crucial for obtaining high-quality crystals and understanding their properties. The following sections detail the commonly employed experimental methodologies.

Synthesis of Single Crystals

Gel Diffusion Method:

A widely used technique for growing single crystals of sparingly soluble salts like neodymium oxalate is the gel diffusion method.

-

Gel Preparation: A hydro-silica gel is prepared by mixing sodium metasilicate solution with a specific gravity of 1.03-1.06 g/cm³ with a 1 M solution of oxalic acid. The pH of the gel is typically adjusted to a range of 5.0-6.0. The mixture is then allowed to set in a test tube.

-

Reactant Addition: Once the gel has set, a solution of 1 M neodymium nitrate is carefully layered on top of the gel.

-

Crystal Growth: The neodymium nitrate solution slowly diffuses into the gel, reacting with the oxalic acid to form neodymium oxalate decahydrate crystals. The slow diffusion rate within the gel matrix facilitates the growth of well-defined single crystals over a period of several days to weeks.

Homogeneous Precipitation:

This method involves the slow, in-situ generation of the precipitating agent (oxalate ions) to promote the growth of larger, more uniform crystals.

-

Precursor Solution: A solution is prepared containing neodymium ions (from a soluble salt like neodymium nitrate) and a substance that slowly hydrolyzes to produce oxalate ions, such as diethyl oxalate.

-

Controlled Hydrolysis: The temperature of the solution is carefully controlled to regulate the rate of hydrolysis of the oxalate precursor. This ensures a slow and steady increase in the oxalate ion concentration.

-

Crystallization: As the oxalate concentration gradually reaches the supersaturation point, neodymium oxalate decahydrate crystals nucleate and grow slowly, leading to well-formed crystalline products.

Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD):

This is the definitive technique for determining the crystal structure.

-

Crystal Selection: A suitable single crystal of neodymium oxalate decahydrate is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The structure is then refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD):

PXRD is used to confirm the phase purity and determine the lattice parameters of a polycrystalline sample.

-

Sample Preparation: A finely ground powder of the synthesized neodymium oxalate decahydrate is prepared.

-

Data Acquisition: The powder sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is compared to known standards or used to determine the unit cell parameters through indexing software.

Thermogravimetric Analysis (TGA):

TGA is employed to study the thermal stability and decomposition of the compound.

-

Sample Heating: A small, accurately weighed sample of neodymium oxalate decahydrate is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate.

-

Mass Change Monitoring: The mass of the sample is continuously monitored as a function of temperature.

-

Decomposition Profile: The resulting TGA curve reveals distinct weight loss steps corresponding to the dehydration of water molecules and the subsequent decomposition of the anhydrous oxalate to neodymium oxide. The decomposition of neodymium oxalate decahydrate typically occurs in three stages: the loss of the ten water molecules, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate, and finally the formation of neodymium(III) oxide at higher temperatures.[2]

Visualizing the Experimental Workflow

To illustrate the logical flow of the synthesis and characterization process, the following diagram was generated using the DOT language.

Signaling Pathways and Logical Relationships

The synthesis and subsequent characterization of neodymium oxalate decahydrate follow a logical progression. The choice of synthesis method directly impacts the quality and size of the resulting crystals, which in turn determines the most suitable characterization techniques. For instance, the successful growth of single crystals via the gel diffusion method is a prerequisite for single-crystal X-ray diffraction, which provides the most detailed structural information. The relationships between the experimental stages can be visualized as a decision and analysis pathway.

This technical guide provides a foundational understanding of the crystal structure of neodymium oxalate decahydrate, supported by detailed experimental protocols and logical workflows. This information is vital for researchers working with lanthanide compounds and for the development of new materials with tailored properties.

References

Technical Guide: Determination of the Molecular Weight of Neodymium(III) Oxalate Decahydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide to the calculation of the molecular weight of Neodymium(III) oxalate decahydrate, with the chemical formula Nd₂(C₂O₄)₃·10H₂O. The molecular weight is a fundamental property required for accurate stoichiometric calculations in experimental research, chemical synthesis, and formulation development. This guide outlines the methodology, presents the necessary atomic weight data, and provides a final calculated value.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is determined by summing the atomic weights of all constituent atoms in its chemical formula. The calculation process involves these steps:

-

Identify the chemical formula: The formula for Neodymium(III) oxalate decahydrate is Nd₂(C₂O₄)₃·10H₂O.

-

Determine the count of each element: Enumerate the total number of atoms for each element (Neodymium, Carbon, Oxygen, Hydrogen) within the formula.

-

Obtain standard atomic weights: Use the standard atomic weights for each element as provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Calculate the total mass: For each element, multiply its atom count by its atomic weight. The sum of these values yields the molecular weight of the compound, typically expressed in grams per mole ( g/mol ).

Data Presentation: Atomic and Molecular Weights

The calculation relies on the standard atomic weights of the constituent elements.[1][2][3][4][5][6] These values, along with the derived molecular weights for the components and the final compound, are summarized below.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Neodymium | Nd | 144.242[1][3][7][8] |

| Carbon | C | 12.011 |

| Oxygen | O | 15.999[2][6][9][10] |

| Hydrogen | H | 1.008[5][11] |

Table 2: Molecular Weight Calculation for Nd₂(C₂O₄)₃·10H₂O

| Component | Formula | Element | Atom Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Neodymium | Nd₂ | Nd | 2 | 144.242 | 288.484 |

| Oxalate | (C₂O₄)₃ | C | 6 | 12.011 | 72.066 |

| O | 12 | 15.999 | 191.988 | ||

| Water of Hydration | 10H₂O | H | 20 | 1.008 | 20.160 |

| O | 10 | 15.999 | 159.990 | ||

| Total | Nd₂(C₂O₄)₃·10H₂O | 732.688 |

Based on this calculation, the molecular weight of Neodymium(III) oxalate decahydrate is 732.688 g/mol .

Visualization of Calculation Workflow

The logical flow of the molecular weight calculation can be visualized as a structured diagram. This diagram illustrates the process from identifying the constituent elements to summing their total mass contributions to arrive at the final molecular weight.

References

- 1. Neodymium - Wikipedia [en.wikipedia.org]

- 2. Oxygen - Wikipedia [en.wikipedia.org]

- 3. Neodymium | Nd (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. byjus.com [byjus.com]

- 8. Neodymium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. princeton.edu [princeton.edu]

- 10. echemi.com [echemi.com]

- 11. quora.com [quora.com]

A Technical Guide to the Initial Characterization of Neodymium Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neodymium oxalate (Nd₂(C₂O₄)₃·nH₂O), typically obtained as a decahydrate, is a critical precursor in the synthesis of high-purity neodymium oxide (Nd₂O₃) and other neodymium-containing functional materials. Its physicochemical properties, such as particle size, morphology, and thermal behavior, directly influence the characteristics of the final products. This guide provides a comprehensive overview of the essential techniques for the initial characterization of neodymium oxalate powder, including its synthesis, structural analysis, thermal decomposition profiling, and morphological examination. Detailed experimental protocols and data interpretation guidelines are presented to assist researchers in establishing a robust quality control framework for this important rare earth intermediate.

Synthesis of Neodymium Oxalate Powder

The most common method for synthesizing neodymium oxalate powder is through precipitation reaction, where a soluble neodymium salt, such as neodymium nitrate (Nd(NO₃)₃) or neodymium chloride (NdCl₃), is reacted with oxalic acid (H₂C₂O₄) or a soluble oxalate salt. The resulting neodymium oxalate is sparingly soluble in water and precipitates out of the solution.

Experimental Protocol: Precipitation Synthesis

-

Preparation of Precursor Solutions:

-

Prepare a solution of a neodymium salt (e.g., 0.1 M NdCl₃) in deionized water.

-

Prepare a solution of oxalic acid (e.g., 0.15 M H₂C₂O₄) in deionized water.

-

-

Precipitation:

-

Heat the neodymium chloride solution to a specific temperature (e.g., 60°C) with constant stirring.

-

Slowly add the oxalic acid solution to the heated neodymium chloride solution. A pinkish-white precipitate of neodymium oxalate will form immediately.

-

-

Aging:

-

Continue stirring the suspension at the reaction temperature for a defined period (e.g., 2 hours) to allow for crystal growth and maturation. This process is known as aging.

-

-

Washing and Filtration:

-

After aging, filter the precipitate using a Buchner funnel and filter paper.

-

Wash the collected powder several times with deionized water to remove any unreacted precursors and byproducts.

-

Finally, wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the washed powder in a drying oven at a controlled temperature (e.g., 80°C) for several hours until a constant weight is achieved.

-

Synthesis Workflow Diagram

Caption: Workflow for the precipitation synthesis of neodymium oxalate powder.

Physicochemical Characterization

A thorough characterization of the synthesized neodymium oxalate powder is crucial to ensure its quality and suitability for downstream applications. The primary techniques employed are X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).

X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure. For neodymium oxalate, XRD is essential to confirm the formation of the desired hydrated form, typically the decahydrate, and to assess its crystallinity.

-

Sample Preparation:

-

Grind the neodymium oxalate powder to a fine, homogeneous consistency using an agate mortar and pestle.

-

Mount the powder onto a sample holder, ensuring a flat and level surface.

-

-

Instrumental Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Scan Type: Continuous scan.

-

2θ Range: Typically from 10° to 70°.

-

Scan Speed: A slow scan speed, such as 1-2°/min, is recommended to obtain high-resolution data.

-

Operating Voltage and Current: Dependent on the specific instrument, but typical values are 40 kV and 30 mA.

-

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are unique to a specific crystalline phase. The experimental pattern is compared with standard diffraction patterns from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the phases present. For neodymium oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O), the standard pattern is JCPDS card number 00-018-0858. The crystal system is monoclinic.

Table 1: Key XRD Peaks for Neodymium Oxalate Decahydrate (JCPDS: 00-018-0858)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 11.85 | 7.46 | 100 |

| 15.68 | 5.65 | 50 |

| 18.45 | 4.80 | 70 |

| 23.80 | 3.74 | 60 |

| 29.30 | 3.05 | 40 |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition pathway of neodymium oxalate hydrate. The analysis provides information on the water content and the temperatures at which the oxalate decomposes to form neodymium oxide.

-

Sample Preparation:

-

Weigh a small amount of the neodymium oxalate powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

-

Instrumental Parameters:

-

Atmosphere: Typically conducted in an inert atmosphere (e.g., nitrogen) or in air to study oxidative decomposition.

-

Heating Rate: A constant heating rate, commonly 10°C/min, is applied.

-

Temperature Range: From room temperature to approximately 1000°C.

-

Gas Flow Rate: A constant flow rate, such as 50-100 mL/min, is maintained.

-

The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates. The thermal decomposition of neodymium oxalate decahydrate typically occurs in three main stages:

-

Dehydration: The loss of water molecules of hydration.

-

Anhydrous Oxalate Decomposition: The decomposition of the anhydrous neodymium oxalate to an intermediate oxycarbonate (Nd₂O₂CO₃).

-

Oxycarbonate Decomposition: The final decomposition of the oxycarbonate to neodymium oxide (Nd₂O₃).

Table 2: Typical Thermal Decomposition Stages of Neodymium Oxalate Decahydrate in Air

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Product |

| ~50 - 250 | ~21 | Dehydration | Nd₂(C₂O₄)₃ |

| ~350 - 500 | ~15 | Oxalate Decomposition | Nd₂O₂CO₃ |

| ~500 - 800 | ~5 | Oxycarbonate Decomposition | Nd₂O₃ |

Note: The exact temperatures can vary slightly depending on the heating rate and atmosphere.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For neodymium oxalate, FTIR is used to confirm the presence of oxalate ions (C₂O₄²⁻) and water molecules.

-

Sample Preparation:

-

Mix a small amount of the neodymium oxalate powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a very fine powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumental Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

The FTIR spectrum of neodymium oxalate shows characteristic absorption bands corresponding to the vibrations of the oxalate and water molecules.

Table 3: Key FTIR Absorption Bands for Neodymium Oxalate Hydrate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 (broad) | O-H stretching | H₂O |

| ~1620 | Asymmetric C=O stretching | C₂O₄²⁻ |

| ~1360 | Symmetric C-O stretching | C₂O₄²⁻ |

| ~1315 | Symmetric C-O stretching | C₂O₄²⁻ |

| ~800 | O-C=O bending + M-O stretching | C₂O₄²⁻, Nd-O |

| ~500 | Ring deformation + O-C=O bending | C₂O₄²⁻ |

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface morphology, particle size, and shape of the neodymium oxalate powder. These characteristics are crucial as they can influence the reactivity and packing density of the powder.

-

Sample Preparation:

-

Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.

-

Ensure a uniform, thin layer of powder.

-

For non-conductive samples like neodymium oxalate, a thin conductive coating (e.g., gold or palladium, typically 5-10 nm thick) is applied using a sputter coater to prevent charging under the electron beam.

-

-

Instrumental Parameters:

-

Accelerating Voltage: Typically in the range of 5-20 kV.

-

Working Distance: Optimized for the desired magnification and resolution.

-

Magnification: Varied to observe both the overall morphology and the details of individual particles.

-

SEM images provide qualitative information about the particle morphology (e.g., crystalline, agglomerated, plate-like) and a semi-quantitative measure of particle size. Image analysis software can be used for a more quantitative particle size distribution analysis.

Table 4: Summary of Characterization Techniques and Information Obtained

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline phase identification, crystal structure, and purity. |

| Thermogravimetric Analysis (TGA) | Thermal stability, water content, and decomposition pathway. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (oxalate, water). |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and shape. |

Comprehensive Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive initial characterization of neodymium oxalate powder, from synthesis to detailed analysis.

Caption: A logical workflow for the characterization of neodymium oxalate powder.

Conclusion

The initial characterization of neodymium oxalate powder is a multi-faceted process that requires the application of several complementary analytical techniques. By following the detailed protocols for synthesis and characterization outlined in this guide, researchers, scientists, and drug development professionals can obtain reliable and reproducible data. This will enable a thorough understanding of the material's properties, ensuring its quality and suitability for the intended applications, particularly in the development of advanced materials and technologies. The systematic approach presented here provides a solid foundation for the quality control and further research of neodymium oxalate and other rare earth compounds.

Methodological & Application

Application Notes and Protocols for the Thermal Decomposition of Neodymium Oxalate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the thermal decomposition of neodymium oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O). This process is a critical step in the synthesis of high-purity neodymium oxide (Nd₂O₃), a material with significant applications in catalysts, high-performance magnets, and ceramics. The following sections detail the decomposition pathway, present quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA), and provide a standardized protocol for conducting these experiments.

Overview of the Thermal Decomposition Pathway

The thermal decomposition of neodymium oxalate decahydrate is a multi-step process that can be broadly divided into three key stages:

-

Dehydration: The initial stage involves the removal of the ten water molecules of hydration. This process typically occurs in one or more steps over a broad temperature range.

-

Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous neodymium oxalate (Nd₂(C₂O₄)₃) decomposes into an intermediate neodymium oxycarbonate compound.

-

Decomposition of Oxycarbonate: In the final stage, the neodymium oxycarbonate intermediate decomposes to form the stable neodymium oxide (Nd₂O₃).

The precise temperatures at which these stages occur can be influenced by experimental conditions such as the heating rate and the composition of the purge gas.

Data Presentation: Thermal Decomposition Parameters

The following table summarizes the quantitative data obtained from the thermal analysis of neodymium oxalate decahydrate under an inert atmosphere. The data represents typical temperature ranges and associated weight losses for each decomposition stage.

| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | DTA Peak(s) |

| Dehydration (Nd₂(C₂O₄)₃·10H₂O → Nd₂(C₂O₄)₃ + 10H₂O) | Room Temperature - 397°C[1] | 24.96% | ~22.38% (for 9 H₂O)[2] | Endothermic[2] |

| Anhydrous Oxalate Decomposition (Nd₂(C₂O₄)₃ → Nd₂O₂(CO₃) + 2CO + 2CO₂) | 397°C - 584°C[1] | 19.41% | Not explicitly stated | Exothermic |

| Oxycarbonate Decomposition (Nd₂O₂(CO₃) → Nd₂O₃ + CO₂) | 584°C - 770°C[1] | 6.09% | Not explicitly stated | Endothermic |

Note: The observed weight loss for dehydration can vary slightly depending on the exact hydration state of the starting material. The decomposition of the anhydrous oxalate is a complex process involving the release of carbon monoxide and carbon dioxide.

Experimental Protocols: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol outlines a standard procedure for the thermal analysis of neodymium oxalate decahydrate.

3.1. Materials and Equipment

-

Neodymium oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O) powder

-

Thermogravimetric Analyzer with simultaneous DTA capability (TGA/DTA)

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Analytical balance

-

Alumina or platinum crucibles

3.2. Instrument Parameters

| Parameter | Value |

| Sample Weight | 5 - 10 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 1000 °C |

| Purge Gas | Nitrogen |

| Gas Flow Rate | 50 - 100 mL/min |

| Crucible Type | Alumina |

3.3. Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of neodymium oxalate decahydrate powder into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty, tared crucible on the reference balance (if using a simultaneous TGA/DTA).

-

Close the furnace and begin purging with nitrogen gas at the specified flow rate for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Analysis:

-

Program the instrument to heat the sample from ambient temperature to 1000 °C at a constant rate of 10 °C/min.

-

Continuously record the sample weight (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting TGA curve to determine the onset and completion temperatures for each weight loss step.

-

Calculate the percentage weight loss for each step.

-

Analyze the corresponding DTA curve to identify endothermic and exothermic events associated with the decomposition stages.

-

Visualization of the Decomposition Pathway

The logical progression of the thermal decomposition of neodymium oxalate decahydrate can be visualized as a clear, sequential pathway.

Caption: Thermal decomposition pathway of neodymium oxalate decahydrate.

References

Application Note: Synthesis of Neodymium Oxide (Nd₂O₃) via the Neodymium Oxalate Precursor Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neodymium oxide (Nd₂O₃) is a rare earth oxide with significant applications in various high-technology fields due to its unique optical, catalytic, and electronic properties.[1] It is a key component in the manufacturing of high-performance magnets, solid-state lasers, catalysts, and advanced ceramics.[2][3][4] The synthesis of Nd₂O₃ with controlled particle size, morphology, and purity is crucial for these applications. The oxalate precursor method is a widely adopted chemical precipitation technique that offers excellent control over stoichiometry and homogeneity, leading to high-purity oxides upon thermal decomposition.[5]

This application note provides a detailed protocol for the synthesis of neodymium oxide using neodymium oxalate as a precursor. It covers the precipitation of neodymium oxalate and its subsequent calcination to yield the final oxide product.

Applications of Neodymium Oxide

Neodymium oxide nanoparticles and powders are utilized in a diverse range of applications:

-

Catalysis: Serves as a catalyst and catalyst support in various chemical reactions.[2][3]

-

Advanced Materials: Used as a sintering additive and a component in high-temperature ceramics and superconductors.[2]

-

Optics and Photonics: Acts as a dopant for high-efficiency solid-state lasers and is used in the production of specialized glass, including welding goggles and sunglasses, due to its dichroic nature.[1][3][6]

-

Electronics: Employed in the manufacturing of dielectric materials for capacitors.[3][6]

-

Alloys: Used as an additive for magnesium and aluminum alloys.[2]

Synthesis Overview

The synthesis of neodymium oxide from a neodymium salt solution involves two primary stages:

-

Precipitation: Neodymium oxalate (Nd₂(C₂O₄)₃·10H₂O) is precipitated by reacting a soluble neodymium salt (e.g., neodymium nitrate or chloride) with oxalic acid.

-

Calcination: The precipitated neodymium oxalate is thermally decomposed at elevated temperatures to yield neodymium oxide (Nd₂O₃).

The overall workflow is illustrated in the diagram below.

Caption: Workflow for Nd₂O₃ synthesis via the oxalate precursor route.

Experimental Protocols

4.1 Protocol 1: Precipitation of Neodymium Oxalate (Nd₂(C₂O₄)₃·10H₂O)

This protocol describes the synthesis of neodymium oxalate precursor particles. The particle size of the final oxide is heavily influenced by the conditions during this precipitation step.[7]

Materials:

-

Neodymium chloride (NdCl₃) or Neodymium nitrate (Nd(NO₃)₃·6H₂O) solution (e.g., 0.1-0.2 mol/L)

-

Oxalic acid (H₂C₂O₄) solution

-

Deionized water

-

(Optional) Neodymium oxalate seed crystals

Equipment:

-

Jacketed glass reactor with overhead stirrer

-

Thermostatic water bath

-

Peristaltic pump or dropping funnel

-

Buchner funnel and vacuum flask

-

Drying oven

Procedure:

-

Transfer a defined volume of the neodymium salt solution into the jacketed reactor.[7]

-

Set the desired reaction temperature by circulating water from the thermostatic bath through the reactor jacket. Temperatures can range from 15°C to 85°C.[7]

-

Begin stirring the solution at a controlled speed (e.g., 300-500 rpm).[7]

-

(Optional) If controlling particle size, add a specific weight percentage of neodymium oxalate seed crystals to the solution.[7]

-

Slowly add the oxalic acid solution to the neodymium salt solution using a peristaltic pump or dropping funnel at a controlled rate (e.g., 2-12 mL/min). A rose-colored precipitate of neodymium oxalate will form.[7][8]

-

Once the addition is complete, allow the resulting slurry to age under continuous stirring for a period ranging from 8 to 32 hours.[7]

-

After aging, turn off the stirrer and collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake several times with deionized water to remove any unreacted reagents and byproducts.

-

Dry the washed precipitate in an oven at a temperature between 70°C and 150°C to obtain neodymium oxalate hydrate powder.[7]

4.2 Protocol 2: Calcination of Neodymium Oxalate to Neodymium Oxide (Nd₂O₃)

This protocol details the thermal conversion of the neodymium oxalate precursor into neodymium oxide.

Materials:

-

Dried neodymium oxalate powder

Equipment:

-

High-temperature muffle furnace or tube furnace

-

Ceramic crucible (e.g., alumina)

Procedure:

-

Place a known quantity of the dried neodymium oxalate powder into a ceramic crucible.

-

Place the crucible in the furnace.

-

Heat the sample in an air atmosphere. The heating program is critical and typically involves several stages corresponding to dehydration and decomposition. A common approach is to use a heating rate of 10-20°C/min.[9]

-

Hold the temperature at key points if necessary, for example, around 100-200°C for complete dehydration.

-

The final calcination temperature for complete conversion to Nd₂O₃ is typically between 700°C and 900°C.[9][10]

-

Maintain the final temperature for a duration of 2 to 4 hours to ensure the formation of a well-crystallized oxide phase.[9][11]

-

After the hold time, turn off the furnace and allow the sample to cool down to room temperature slowly inside the furnace to prevent thermal shock.

-

The resulting light grayish-blue powder is neodymium oxide (Nd₂O₃).[1]

Data Presentation

5.1 Thermal Decomposition Pathway The thermal decomposition of neodymium oxalate hydrate (Nd₂(C₂O₄)₃·10H₂O) in air proceeds through distinct stages, which can be identified using thermogravimetric analysis (TGA).[12] The process involves dehydration, followed by the decomposition of the anhydrous oxalate to an intermediate oxycarbonate, and finally the formation of the stable oxide.[8]

Caption: Key stages in the thermal decomposition of neodymium oxalate.

Table 1: Typical Thermal Decomposition Stages of Neodymium Oxalate Hydrate This table summarizes the key temperature ranges and corresponding events during the calcination process based on thermal analysis data.

| Temperature Range (°C) | Event | Intermediate/Final Product | Reference |

| 30 - 300 | Dehydration (loss of water molecules) | Anhydrous Nd₂(C₂O₄)₃ | [5][12] |

| 350 - 590 | Decomposition of oxalate | Nd₂O₂(CO₃) (Oxycarbonate) | [5][8] |

| > 600 | Decomposition of oxycarbonate | Nd₂O₃ (Neodymium Oxide) | [13] |

Table 2: Effect of Precipitation Conditions on Particle Size Data from patent literature demonstrates how varying precipitation parameters can be used to control the median particle size (D₅₀) of both the neodymium oxalate precursor and the final neodymium oxide product.[7]

| Reaction Temp. (°C) | Aging Time (h) | Seed Crystal (%) | Precursor D₅₀ (μm) | Final Oxide D₅₀ (μm) |

| 15 | 30 | 3 | 70.78 | 25-95 (projected) |

| 60 | 20 | 12 | 97.39 | 25-95 (projected) |

| 85 | 32 | 12 | 108.97 | 25-95 (projected) |

| 55 | 24 | 6 | 160.46 | 25-95 (projected) |

| 65 | 8 | 12 | 200.87 | 25-95 (projected) |

Table 3: Properties of Nd₂O₃ Synthesized via Microwave Calcination Microwave heating offers an alternative to conventional furnace heating for the calcination step.[9][11]

| Calcination Temp. (°C) | Calcination Time (h) | Heating Rate (°C/min) | Crystal Structure | Median Diameter (D₅₀) (μm) | Morphology |

| 900 | 2 | 20 | Hexagonal | 3.06 - 4.3 | Uniform ellipsoid |

Characterization

To ensure the desired product has been synthesized, the following characterization techniques are recommended:

-

X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the final neodymium oxide. The hexagonal Nd₂O₃ phase is commonly expected after calcination above 700°C.[9][11]

-

Scanning Electron Microscopy (SEM): To observe the particle morphology, size distribution, and degree of agglomeration of both the oxalate precursor and the final oxide powder.[9]

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To study the thermal decomposition behavior of the neodymium oxalate precursor and determine the precise temperatures for dehydration and conversion to the oxide.[5][14]

-

Particle Size Analysis: To quantitatively measure the particle size distribution (e.g., D₅₀) of the synthesized powders.[9]

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. nanorh.com [nanorh.com]

- 3. azonano.com [azonano.com]

- 4. bendola.com [bendola.com]

- 5. akjournals.com [akjournals.com]

- 6. primescholars.com [primescholars.com]

- 7. CN104649888A - Preparation method of large-particle neodymium oxalate - Google Patents [patents.google.com]

- 8. Neodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Facile Preparation and Characterization of Nd<sub>2</sub>O<sub>3</sub> Powder by Calcination of Neodymium Oxalate in Microwave Field - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Neodymium Oxalate in High-Performance Magnet Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium-Iron-Boron (NdFeB) magnets are the strongest type of permanent magnets commercially available, integral to a wide array of high-technology applications, from consumer electronics and medical devices to electric vehicles and wind turbines. The manufacturing of high-performance NdFeB magnets is a complex process where the characteristics of the raw materials play a critical role in determining the final magnetic properties. Neodymium oxalate (Nd₂(C₂O₄)₃) serves as a crucial precursor material, particularly in recycling processes and in specific powder metallurgy routes, for the production of neodymium oxide (Nd₂O₃), a key component in the NdFeB alloy.

The morphology, particle size distribution, and purity of the initial neodymium oxalate powder significantly influence the properties of the subsequently produced neodymium oxide. These characteristics, in turn, affect the microstructure and magnetic performance of the final sintered NdFeB magnet, including its coercivity (resistance to demagnetization), remanence (magnetic strength), and maximum energy product.

These application notes provide detailed protocols for the synthesis of neodymium oxalate with controlled properties and its subsequent conversion into a precursor for high-performance NdFeB magnets. The presented data highlights the critical relationships between the precursor characteristics and the final magnet performance.

Applications

The primary application of neodymium oxalate in this context is its use as a precursor for producing high-purity, fine-particle neodymium oxide. This neodymium oxide is then utilized in the powder metallurgy process for manufacturing sintered NdFeB magnets. The precise control over the neodymium oxalate precipitation process allows for the tailoring of the neodymium oxide powder properties, which is essential for:

-

High-Coercivity Magnets: Achieving a fine and uniform grain size in the final magnet, which is crucial for high coercivity.

-

High-Energy Product Magnets: Ensuring a dense and well-aligned microstructure in the sintered magnet.

-

Recycling of NdFeB Magnets: Neodymium oxalate precipitation is a key step in the hydrometallurgical recycling of scrap magnets to recover rare earth elements in a purified form.[1]

Experimental Protocols

Protocol 1: Precipitation of Neodymium Oxalate with Controlled Particle Size

This protocol describes the precipitation of neodymium oxalate from a neodymium chloride solution using oxalic acid as the precipitating agent. The control of parameters such as temperature, concentration, and stirring rate is critical for obtaining the desired particle size.

Materials:

-

Neodymium chloride (NdCl₃) solution (0.1 - 0.5 M)

-

Oxalic acid (H₂C₂O₄) solution (0.2 - 1.0 M)

-

Deionized water

-

Isopropanol

-

Stirring hotplate

-

Reaction vessel (beaker)

-

Burette or dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Preparation of Neodymium Chloride Solution: Prepare a neodymium chloride solution of the desired concentration by dissolving neodymium chloride hexahydrate in deionized water.

-

Reaction Setup: Place a specific volume of the neodymium chloride solution in the reaction vessel on the stirring hotplate. Heat the solution to the desired temperature (e.g., 25°C, 50°C, or 75°C) while stirring at a constant rate (e.g., 300 rpm).

-

Precipitation: Slowly add the oxalic acid solution to the heated and stirred neodymium chloride solution at a controlled rate (e.g., 5 mL/min) using a burette or dropping funnel. A white precipitate of neodymium oxalate will form immediately.

-

Aging: After the complete addition of the oxalic acid solution, continue stirring the suspension at the set temperature for a specific aging time (e.g., 1-2 hours) to allow for crystal growth and stabilization.

-

Filtration and Washing: Filter the neodymium oxalate precipitate using the filtration apparatus. Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products, followed by a final wash with isopropanol to aid in drying.

-

Drying: Dry the washed precipitate in a drying oven at a temperature of 80-100°C for 12-24 hours, or until a constant weight is achieved.

-

Characterization: Characterize the dried neodymium oxalate powder for its particle size distribution, morphology (e.g., using Scanning Electron Microscopy - SEM), and purity.

Protocol 2: Calcination of Neodymium Oxalate to Neodymium Oxide

This protocol details the thermal decomposition of neodymium oxalate to produce neodymium oxide powder.

Materials:

-

Dried neodymium oxalate powder

-

Ceramic crucible

-

Muffle furnace

Procedure:

-

Sample Preparation: Place a known amount of the dried neodymium oxalate powder into a ceramic crucible.

-

Calcination: Place the crucible in a muffle furnace. Heat the furnace to the desired calcination temperature (typically in the range of 800-1000°C) at a controlled heating rate (e.g., 5°C/min).

-

Holding Time: Hold the temperature at the setpoint for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate and formation of the oxide.

-

Cooling: After the holding time, turn off the furnace and allow it to cool down to room temperature naturally.

-

Characterization: Characterize the resulting neodymium oxide powder for its particle size, morphology, crystal structure (e.g., using X-ray Diffraction - XRD), and surface area.

Protocol 3: Synthesis of Sintered NdFeB Magnets from Oxalate-Derived Neodymium Oxide

This protocol provides a general outline for the production of sintered NdFeB magnets using neodymium oxide derived from the oxalate precursor.

Materials:

-

Neodymium oxide (Nd₂O₃) powder

-

Iron (Fe) powder

-

Boron (B) powder (or Ferroboron alloy)

-

Other alloying elements as required (e.g., Dysprosium, Praseodymium)

-

Ball mill

-

Pressing die

-

Sintering furnace (with vacuum or inert atmosphere capabilities)

-

Annealing furnace

Procedure:

-

Powder Mixing and Milling: Weigh the neodymium oxide, iron, boron, and other alloying elements in the desired stoichiometric ratio. Mix and mill the powders in a ball mill to achieve a fine, homogeneous powder with a particle size typically in the range of 3-5 µm. This step is critical as a finer particle size generally leads to higher coercivity.[2]

-

Pressing and Alignment: Place the milled powder into a pressing die. The powder is then compacted under high pressure in the presence of a strong magnetic field to align the magnetic domains of the particles. This alignment is crucial for achieving high remanence in the final magnet.

-

Sintering: The compacted "green" magnet is then sintered in a furnace under vacuum or an inert atmosphere at a high temperature (typically 1000-1150°C). During sintering, the powder particles fuse together to form a dense solid. The sintering temperature and time must be carefully controlled to achieve the desired density and microstructure.

-

Annealing: After sintering, the magnet is subjected to a post-sintering heat treatment or annealing at a lower temperature (typically 500-650°C). This step is crucial for optimizing the microstructure of the grain boundaries, which significantly enhances the coercivity of the magnet.[3]

-

Finishing and Magnetization: The sintered magnet is then machined to the desired shape and size, coated for corrosion protection, and finally magnetized by exposing it to a very strong magnetic field.

Data Presentation

The following tables summarize the quantitative data on the relationship between processing parameters, precursor properties, and final magnet characteristics.

Table 1: Influence of Precipitation Conditions on Neodymium Oxalate Particle Size

| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Mean Particle Size (D50) |

| Temperature (°C) | 25 | 50 | 75 | Decreases with increasing temperature |

| NdCl₃ Concentration (M) | 0.1 | 0.3 | 0.5 | Increases with increasing concentration |

| Stirring Rate (rpm) | 100 | 300 | 500 | Decreases with increasing stirring rate |

| Aging Time (h) | 1 | 2 | 4 | Increases with increasing aging time |

Table 2: Correlation of Neodymium Oxide Powder Properties with Final NdFeB Magnet Characteristics

| Nd₂O₃ Powder Property | Value Range | Resulting NdFeB Magnet Property |

| Mean Particle Size (µm) | 1 - 3 | Higher Coercivity |

| 3 - 5 | Balanced Properties | |

| > 5 | Lower Coercivity, Higher Remanence | |

| Oxygen Content (wt%) | < 0.5 | High Magnetic Performance |

| > 1.0 | Reduced Coercivity and Remanence[4][5] | |

| Surface Area (m²/g) | High | Increased reactivity during sintering, but also higher oxygen pickup |

| Low | Slower sintering kinetics |

Table 3: Typical Magnetic Properties of Sintered NdFeB Magnets

| Property | Symbol | Unit | Typical Value Range |

| Remanence | Br | Tesla (T) | 1.1 - 1.5 |

| Coercivity | Hc | kA/m | 800 - 2000 |

| Intrinsic Coercivity | Hcj | kA/m | 900 - 2800 |

| Maximum Energy Product | (BH)max | kJ/m³ | 200 - 450 |

| Curie Temperature | Tc | °C | 310 - 340 |

Visualizations

Caption: Experimental workflow for the synthesis of high-performance NdFeB magnets.

Caption: Key relationships between precursor properties and final magnet performance.

References

- 1. From NdFeB magnets towards the rare-earth oxides: a recycling process consuming only oxalic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Most frequently asked questions about the coercivity of Nd-Fe-B permanent magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. open.metu.edu.tr [open.metu.edu.tr]

- 5. Structural and Magnetic Characterization of Nd–Pr–Fe–B Sintered Magnet Machining Wastes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gel Growth of Neodymium Oxalate Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the growth of neodymium oxalate single crystals using the gel technique. This method offers a controlled environment for the crystallization of sparingly soluble salts, resulting in well-defined crystals suitable for various research applications, including studies on their luminescent and magnetic properties.

Introduction

Neodymium oxalate is a sparingly soluble salt of the rare earth element neodymium. The synthesis of high-quality single crystals of neodymium oxalate is of interest for fundamental studies of its physical and chemical properties. The gel growth technique is a powerful and cost-effective method for growing single crystals of substances with low solubility. It relies on the slow diffusion of reactants through a hydro-silica gel matrix, which minimizes convection and allows for controlled nucleation and crystal growth. This results in crystals with higher perfection compared to those grown by rapid precipitation methods.

The overall chemical reaction for the formation of neodymium oxalate in the gel medium is:

2 Nd(NO₃)₃ + 3 H₂C₂O₄ → Nd₂(C₂O₄)₃ + 6 HNO₃

Experimental Protocols

This section details the step-by-step procedure for the growth of neodymium oxalate crystals in a silica gel medium. The protocol is based on established methods for growing rare earth oxalate crystals.[1][2][3][4][5]

Materials and Reagents

-

Sodium Metasilicate (Na₂SiO₃·9H₂O)

-

Oxalic Acid (H₂C₂O₄·2H₂O)

-

Neodymium Nitrate (Nd(NO₃)₃·6H₂O)

-

Nitric Acid (HNO₃)

-

Deionized Water

-

Test tubes (e.g., 150 mm length, 15 mm internal diameter)[2]

-

Beakers

-

Measuring cylinders

-

pH meter or pH indicator strips

-

Parafilm or cotton plugs

Gel Preparation and Setting

-

Prepare a sodium metasilicate solution: Prepare an aqueous solution of sodium metasilicate with a specific gravity of 1.03 to 1.04 g/cm³.[2][3][4][5] This can be achieved by dissolving the appropriate amount of sodium metasilicate in deionized water.

-

Prepare an oxalic acid solution: Prepare a 1 M aqueous solution of oxalic acid.[2][3]

-

Mix the solutions to form the gel: Carefully mix the sodium metasilicate solution with the 1 M oxalic acid solution. The oxalic acid will act as the gelling agent and also as one of the reactants. Adjust the ratio of the two solutions to achieve the desired final pH of the gel. A pH between 5.0 and 6.0 is generally found to be optimal for the growth of good quality crystals.[2][4]

-

Transfer to growth vessel: Pour the resulting solution into clean test tubes.

-

Gel setting: Cover the test tubes with parafilm or a cotton plug and allow the gel to set at room temperature. The gelling process typically takes one to two days.[2] A fully set gel is crucial for providing a stable medium for crystal growth.

Supernatant Solution and Crystal Growth

-

Prepare the supernatant solution: Prepare a 0.5 M aqueous solution of neodymium nitrate.[2] For promoting better crystal morphology, this solution can be slightly acidified with a few drops of dilute nitric acid.[2][4][5]

-

Add the supernatant solution: Once the gel has completely set, carefully and slowly add the neodymium nitrate solution on top of the gel. This should be done without disturbing the gel surface.

-

Incubation: Place the test tubes in a vibration-free environment at a constant room temperature.

-

Crystal Growth: The neodymium ions from the supernatant solution will slowly diffuse into the gel matrix and react with the oxalate ions present in the gel. This slow, controlled reaction leads to the nucleation and subsequent growth of neodymium oxalate crystals within the gel. Well-defined crystals are typically observed over a period of several days to a few weeks.[2]

Data Presentation

The following table summarizes the key experimental parameters for the gel growth of neodymium oxalate and related rare earth oxalate crystals as reported in the literature. This data provides a starting point for optimizing the growth conditions for pure neodymium oxalate crystals.

| Parameter | Value | Reference |

| Gel Medium | ||

| Specific Gravity of Sodium Metasilicate Solution | 1.03 - 1.04 g/cm³ | [2][3][4][5] |

| Reactants | ||

| Concentration of Oxalic Acid in Gel | 1 M | [2][3][5] |

| Concentration of Neodymium Nitrate (Supernatant) | 0.5 M | [2] |

| Growth Conditions | ||

| pH of the Gel | 5.0 - 6.0 | [2][4] |

| Growth Temperature | Room Temperature | [2][4][5] |

| Growth Period | ~3 weeks | [2] |

| Resulting Crystal Size (for mixed oxalates) | ||

| Gadolinium Neodymium Oxalate | 3.5 x 2.5 x 1 mm³ | [2] |

| Neodymium Copper Oxalate | 5 x 3 x 0.5 mm³ | [4] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the gel growth technique for neodymium oxalate crystals.

Caption: Experimental workflow for the gel growth of neodymium oxalate crystals.

Caption: Logical relationship of processes in the gel growth technique.

References

Application Notes & Protocols: Preparation of Neodymium(III) Oxide (Nd₂O₃) Nanoparticles from Neodymium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium(III) oxide (Nd₂O₃) nanoparticles are attracting significant interest across various scientific disciplines, including in the biomedical field. Their unique optical and magnetic properties make them promising candidates for applications in medical imaging, targeted drug delivery, and novel therapeutic strategies.[1][2] This document provides a detailed protocol for the synthesis of Nd₂O₃ nanoparticles through the thermal decomposition of a neodymium oxalate precursor. The methodology is presented in two main stages: the precipitation of neodymium oxalate and its subsequent calcination to yield Nd₂O₃ nanoparticles.

Experimental Protocols

This section outlines the step-by-step procedures for the synthesis of Nd₂O₃ nanoparticles.

Stage 1: Precipitation of Neodymium Oxalate Precursor (Nd₂(C₂O₄)₃·10H₂O)

This stage involves the precipitation of neodymium oxalate from a neodymium salt solution using oxalic acid.

Materials:

-

Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) or Neodymium(III) chloride (NdCl₃)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers

-

Magnetic stirrer with heating plate

-

Burette or dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare the Neodymium Salt Solution: Dissolve a stoichiometric amount of a neodymium salt (e.g., Nd(NO₃)₃·6H₂O) in deionized water in a beaker to create a clear solution.

-

Prepare the Oxalic Acid Solution: In a separate beaker, prepare a solution of oxalic acid in deionized water.

-

Precipitation:

-

Gently heat the neodymium salt solution to approximately 60-85°C while stirring continuously with a magnetic stirrer.

-

Slowly add the oxalic acid solution dropwise to the heated neodymium salt solution. A pinkish-white precipitate of neodymium oxalate will form.

-

For enhanced control over the particle size of the precursor, a small amount of seed crystals of neodymium oxalate can be added to the neodymium salt solution before the addition of oxalic acid.[3]

-

-

Aging the Precipitate: After the complete addition of the oxalic acid solution, continue stirring the suspension at the elevated temperature for a period of 20-32 hours to allow the precipitate to age and for the particles to grow.[3]

-

Filtration and Washing:

-

Allow the precipitate to settle, and then decant the supernatant.

-

Filter the neodymium oxalate precipitate using a filtration apparatus.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

-

Drying: Dry the washed neodymium oxalate precipitate in a drying oven at a temperature of 70-120°C until a constant weight is achieved. The resulting product is neodymium oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O).

Stage 2: Thermal Decomposition of Neodymium Oxalate to Nd₂O₃ Nanoparticles

This stage describes the calcination of the prepared neodymium oxalate precursor to obtain Nd₂O₃ nanoparticles.

Materials:

-

Dried neodymium oxalate decahydrate powder

Equipment:

-

High-temperature tube furnace or muffle furnace

-

Ceramic crucible

Procedure:

-

Sample Preparation: Place a known amount of the dried neodymium oxalate powder into a ceramic crucible.

-

Calcination:

-

Place the crucible in the furnace.

-

Heat the sample in an air atmosphere. The heating rate and final temperature are critical parameters that influence the characteristics of the resulting Nd₂O₃ nanoparticles.

-

The thermal decomposition occurs in several steps:

-

Dehydration: From room temperature up to approximately 397°C, the water of hydration is lost.[4]

-

Decomposition to Oxycarbonate: Between approximately 397°C and 584°C, the anhydrous neodymium oxalate decomposes to form an intermediate, neodymium oxycarbonate (Nd₂O₂CO₃).[4][5]

-

Formation of Nd₂O₃: In the temperature range of 584°C to 770°C and above, the neodymium oxycarbonate decomposes to form neodymium(III) oxide (Nd₂O₃).[4][5]

-

-

To obtain crystalline Nd₂O₃ nanoparticles, a calcination temperature in the range of 700°C to 950°C is typically employed for a duration of 2 to 4 hours.[5]

-

-

Cooling and Collection: After the calcination period, allow the furnace to cool down to room temperature. Carefully remove the crucible and collect the resulting light blue/purple Nd₂O₃ nanoparticle powder.

Data Presentation

The properties of the synthesized Nd₂O₃ nanoparticles are highly dependent on the calcination conditions. The following table summarizes the effect of calcination temperature on the resulting material characteristics as reported in the literature.

| Calcination Temperature (°C) | Duration (h) | Precursor | Resulting Phase | Crystallite/Particle Size | Morphology | Reference |

| 610 | - | Nd₂(C₂O₄)₃·10H₂O | Nd₂O₃ | - | - | [5] |

| 700-800 | - | Nd₂(C₂O₄)₃·10H₂O | Hexagonal Nd₂O₃ + Nd(OH)₃ | - | - | [5] |

| 750 | 2 | Neodymium complex | Hexagonal Nd₂O₃ | ~30.16 nm | Agglomerated platelet-like | |

| 800 | - | Nd₂(C₂O₄)₃·10H₂O | Nd₂O₃ | - | - | [5] |

| 900 | 2 | Neodymium Oxalate | Nd₂O₃ | 3.06 - 4.3 µm (median diameter) | Uniform ellipsoid | [6] |

| 950 (1223 K) | 2 | Nd₂(C₂O₄)₃·10H₂O | High-crystallized Hexagonal Nd₂O₃ | ~48 nm | - | [5] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of Nd₂O₃ nanoparticles from a neodymium oxalate precursor.

Caption: Experimental workflow for the synthesis of Nd₂O₃ nanoparticles.

Application Notes for Drug Development Professionals

Nd₂O₃ nanoparticles possess several properties that make them of interest for biomedical and pharmaceutical applications:

-

Medical Imaging: Neodymium-based nanoparticles are being explored as potential contrast agents for magnetic resonance imaging (MRI). Their high magnetic moment could lead to enhanced image contrast, potentially allowing for better visualization and diagnosis of diseases such as cancer.[1] Furthermore, the surface of these nanoparticles can be functionalized to target specific tissues or cells, thereby improving diagnostic accuracy and reducing the required dose of the contrast agent.[1]

-

Cancer Therapy:

-

Photothermal Therapy (PTT): When exposed to near-infrared (NIR) light, Nd₂O₃ nanoparticles can absorb the light energy and convert it into heat.[1] This localized heating can be used to selectively destroy cancer cells with minimal damage to surrounding healthy tissue.[1]

-

Drug Delivery: Nd₂O₃ nanoparticles can be engineered as carriers for anticancer drugs.[1] This nano-carrier system can protect the drug from degradation in the bloodstream and facilitate its targeted delivery to tumor sites, potentially increasing therapeutic efficacy and reducing systemic side effects associated with conventional chemotherapy.[1]

-

-